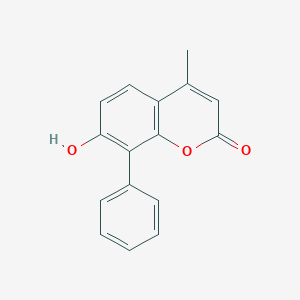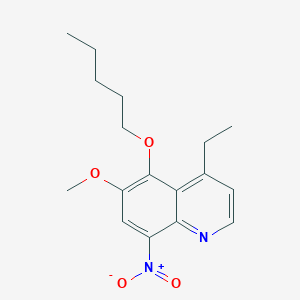
4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group at the 8th position of the quinoline ring.
Alkylation: Introduction of the ethyl group at the 4th position.
Methoxylation: Introduction of the methoxy group at the 6th position.
Etherification: Introduction of the pentyloxy group at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation reactions using appropriate catalysts and solvents to ensure high yield and purity. Transition-metal catalyzed methods, such as palladium-catalyzed cross-coupling reactions, are often employed for efficient synthesis .
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Reduction of Nitro Group: Formation of 4-Ethyl-6-methoxy-8-amino-5-(pentyloxy)quinoline.
Substitution Reactions: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline scaffold.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of luminescent materials and sensors.
Mechanism of Action
The exact mechanism of action of 4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
- 4-Ethyl-6-methoxy-8-nitroquinoline
- 4-Ethyl-6-methoxy-5-(pentyloxy)quinoline
- 6-Methoxy-8-nitro-5-(pentyloxy)quinoline
Uniqueness: 4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline is unique due to the specific combination of its substituents, which confer distinct chemical properties and potential biological activities. The presence of both nitro and pentyloxy groups can enhance its reactivity and interaction with biological targets .
Properties
CAS No. |
663953-18-2 |
|---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-ethyl-6-methoxy-8-nitro-5-pentoxyquinoline |
InChI |
InChI=1S/C17H22N2O4/c1-4-6-7-10-23-17-14(22-3)11-13(19(20)21)16-15(17)12(5-2)8-9-18-16/h8-9,11H,4-7,10H2,1-3H3 |
InChI Key |
BNRFRIZSDIGXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C2=NC=CC(=C12)CC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B12546250.png)
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
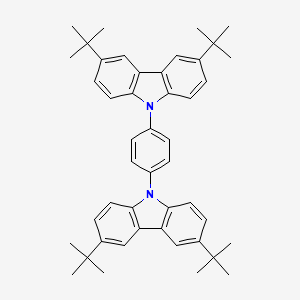
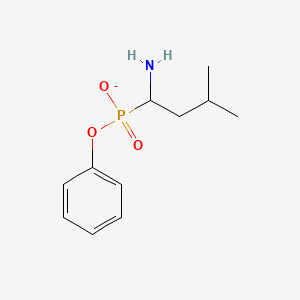
![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
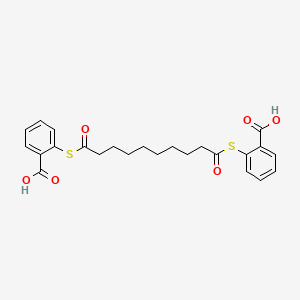
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)
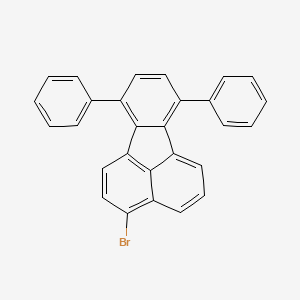
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
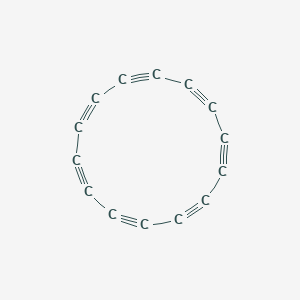
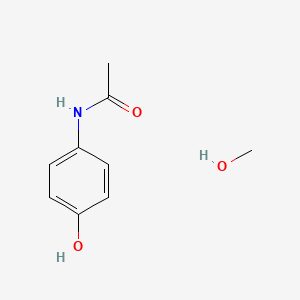
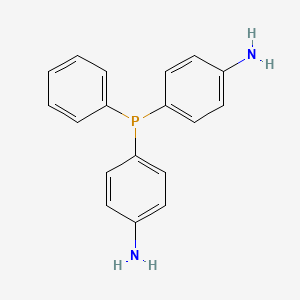
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
